Cas no 65454-13-9 (2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-)

2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)- structure
65454-13-9 structure
Produktname:2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
CAS-Nr.:65454-13-9
MF:C15H19NO3
MW:261.316264390945
CID:507926
PubChem ID:194215

2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
    • (3S,6R)-Lateritin
    • 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione
    • LATERITIN
    • 4-methyl-6-(1-methylethyl)-3-phenylmethylperhydro-1,4-oxazine-2,5-dione
    • Lateritine
    • 4-Methyl-6-(1-methylethyl)-3-(phenylmethyl)-2,5-morpholinedione
    • 3-BENZYL-6-ISOPROPYL-4-METHYLMORPHOLINE-2,5-DIONE
    • 2,5-Morpholinedione, 4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
    • HB3694
    • 65454-13-9
    • BS-1525
    • 4-Methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
    • AKOS040747011
    • Antibiotic PI290
    • DTXSID80984071
    • 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione
    • (3S,6R)-4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-2,5-morpholinedione
    • Bassiatin
    • (3S,6R)-4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
    • (3S,6R)-3-benzyl-6-isopropyl-4-methyl-2,5-morpholinedione
    • (3S-trans)-4-Methyl-6-(1-methylethyl)-3-(phenylmethyl)-2,5-morpholinedione
    • 2,5-Morpholinedione, 4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-, (3R,6R)-
    • DS-016611
    • 172721-98-1
    • Insulin-like growth factor ii fragment*33-40
    • 2180287-51-6
    • (3S,6R)-Lateritin?
    • CHEMBL5284494
    • DB-220778
    • Inchi: InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
    • InChI-Schlüssel: YOKBTBNVNCFOBF-UHFFFAOYSA-N
    • Lächelt: CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C

Berechnete Eigenschaften

  • Genaue Masse: 261.13657
  • Monoisotopenmasse: 261.136
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 347
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 46.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 456.8°C at 760 mmHg
  • Flammpunkt: 230.1°C
  • Brechungsindex: 1.529
  • Löslichkeit: Very slightly soluble (0.89 g/l) (25 º C),
  • PSA: 46.61

2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
S e l l e c k ZHONG GUO
E0610-5mg
Bassiatin
65454-13-9
5mg
¥3030.57 2022-04-26
Biosynth
QCA45413-25 mg
(3S,6R)-Lateritin
65454-13-9
25mg
$3,465.00 2023-01-03
1PlusChem
1P00E9JH-1mg
lateritin
65454-13-9 99%
1mg
$275.00 2024-04-22
1PlusChem
1P00E9JH-10mg
lateritin
65454-13-9 99%
10mg
$960.00 2024-04-22
Aaron
AR00E9RT-10mg
Lateritin
65454-13-9 98%
10mg
$275.00 2025-02-13
Aaron
AR00E9RT-25mg
Lateritin
65454-13-9 98%
25mg
$564.00 2025-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-364092-1 mg
(3S,6R)-Lateritin,
65454-13-9 ≥97%
1mg
¥1,609.00 2023-07-10
S e l l e c k ZHONG GUO
E0610-25mg
Bassiatin
65454-13-9
25mg
¥9083.17 2022-04-26
1PlusChem
1P00E9JH-50mg
lateritin
65454-13-9 99%
50mg
$1919.00 2024-04-22
SHENG KE LU SI SHENG WU JI SHU
sc-364092-1mg
(3S,6R)-Lateritin,
65454-13-9 ≥97%
1mg
¥1609.00 2023-09-05
Empfohlene Lieferanten
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(CAS:65454-13-9)2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
CL1612
Reinheit:95%+
Menge:1g/5g/10g/100g
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